N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE
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Overview
Description
N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE typically involves the reaction of N-phenylbenzamidines with specific reagents under controlled conditions. One common method includes the CuBr-catalyzed reaction of N-phenylbenzamidines with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1 H)-one in benzene at 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used under specific conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Scientific Research Applications
N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Quinazoline: A basic structure found in many natural products and pharmaceuticals.
Benzimidazole: Another nitrogen-containing heterocycle with significant biological activities.
Quinoxaline: Known for its antimicrobial and antiviral properties.
Uniqueness: N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE is unique due to its specific substitution pattern and the presence of both quinazoline and benzene-1,4-diamine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
827031-35-6 |
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Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-N-methyl-4-N-(2-methylquinazolin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H16N4/c1-11-18-15-6-4-3-5-14(15)16(19-11)20(2)13-9-7-12(17)8-10-13/h3-10H,17H2,1-2H3 |
InChI Key |
VJPRMSSYQNPZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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